molecular formula C20H20ClN3O5S B2428261 tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide CAS No. 1707587-05-0

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Cat. No. B2428261
CAS RN: 1707587-05-0
M. Wt: 449.91
InChI Key: LZCXNOHNBNONTD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiadiazine group, a carboxylate group, and a tert-butyl group. The benzothiadiazine group is a type of heterocyclic compound that contains nitrogen, sulfur, and carbon atoms . The carboxylate group is a derivative of carboxylic acid and is often involved in ionic interactions . The tert-butyl group is a type of alkyl group that can influence the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiadiazine ring suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the benzothiadiazine ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylate group might increase its water solubility, while the tert-butyl group could affect its volatility .

Scientific Research Applications

Antibacterial and Antifungal Activities

Piperazine derivatives, including tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide, have been studied for their antibacterial and antifungal properties. In vitro screening revealed moderate activity against several microorganisms, including Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) . These compounds may serve as potential leads for developing antimicrobial agents.

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which share structural similarities with our compound, have demonstrated anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities . While direct evidence for our compound is lacking, exploring its potential in this context could be worthwhile.

PROTAC Development

tert-Butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide: may find utility as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are designed to degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation . Investigating its efficacy in this role could be an exciting avenue.

Novel Heterocyclic Systems

The introduction of a tert-butyl group into heterocyclic systems has led to structurally novel compounds. For example, incorporating tert-butyl into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems resulted in unique derivatives . Further exploration of our compound’s potential in creating novel heterocyclic structures could yield interesting results.

Drug Discovery

Due to its easy modificability, favorable physicochemical properties, and capacity for hydrogen bonding, the piperazine ring is considered an important synthetic strategy in drug discovery . Investigating how our compound fits into this context may reveal new therapeutic possibilities.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, it might interact with biological receptors or enzymes .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties .

properties

IUPAC Name

tert-butyl 1-[2-(4-chloroanilino)-2-oxoethyl]-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5S/c1-20(2,3)29-19(26)18-23-24(15-6-4-5-7-16(15)30(18,27)28)12-17(25)22-14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXNOHNBNONTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

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